10-Undecynoic acid amide
Description
10-Undecynoic acid amide (C₁₁H₁₉NO), a derivative of 10-undecynoic acid (C₁₁H₂₀O₂), is a monounsaturated fatty acid amide characterized by a terminal alkyne group and an amide functional group. Its molecular structure enables unique reactivity and applications in organic synthesis, surface functionalization, and pharmaceutical research. The compound’s CAS number (112-38-9) and molecular weight (184.28 g/mol) align with its parent acid, 10-undecynoic acid, but the substitution of the carboxylic acid group with an amide modifies its physicochemical and biological properties .
Key applications include its use as a precursor in synthesizing amino acids like 11-aminoundecanoic acid and its role in surface functionalization studies, where it forms monolayers on silicon surfaces for controlled molecular assembly . Its safety profile indicates hazards such as skin, eye, and respiratory irritation, necessitating stringent handling protocols .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
undec-10-ynamide |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H2,12,13) |
InChI Key |
YHBMHZJVJIENBK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Functional Groups | Key Applications | CAS Number |
|---|---|---|---|---|
| 10-Undecynoic acid amide | C₁₁H₁₉NO | Alkyne, amide | Surface functionalization, drug synthesis | 112-38-9 |
| 10-Undecylenic acid | C₁₁H₂₀O₂ | Carboxylic acid, alkene | Food additives, antifungal agents | 112-38-9 |
| Carpro-AM1 | C₁₈H₂₄ClNO₂ | Amide, aryl chloride | FAAH/COX inhibition | Not provided |
| 2-Amino-hex-5-enoic acid amide | C₆H₁₀N₂O | Amide, alkene, amine | Peptide synthesis | Not provided |
Notes:
- 10-Undecylenic acid shares the carbon backbone with this compound but differs in functional groups (carboxylic acid vs. amide) and unsaturation (alkene vs. alkyne). This results in divergent reactivity: the carboxylic acid facilitates salt formation, while the amide enhances hydrogen bonding and stability .
- Carpro-AM1, a carprofen-derived amide, exhibits dual FAAH/COX inhibition (IC₅₀ = 94 nM for FAAH) due to its aryl chloride group, which enhances target binding compared to this compound’s aliphatic structure .
- 2-Amino-hex-5-enoic acid amide features a shorter carbon chain and additional amine group, making it suitable for peptide modifications rather than surface chemistry .
Key Findings :
- This compound lacks direct enzyme inhibition data but shares aquatic toxicity risks (acute/chronic) with its parent acid, 10-undecylenic acid, due to persistent aliphatic chains .
- Carpro-AM1 demonstrates potent, reversible FAAH inhibition (IC₅₀ = 94 nM) and COX-1/COX-2 modulation, surpassing non-amide NSAIDs like carprofen by 2–3 orders of magnitude .
- 10-Undecylenic acid is regulated under Prop. 65 (California) for reproductive toxicity risks, whereas its amide derivative lacks such classification .
Table 3: Application-Specific Performance
| Compound | Surface Functionalization Efficiency | Synthetic Yield (11-Aminoundecanoic Acid) | Thermal Stability |
|---|---|---|---|
| This compound | High (monolayer thickness ~1.5 nm) | 85–90% (via aminolysis) | Stable ≤200°C |
| 10-Undecylenic acid | Moderate (requires ester derivatives) | 70–75% (via oxidation) | Degrades at 150°C |
Insights :
- This compound forms well-ordered monolayers on silicon (1.5 nm thickness) via alkyne-Si bonding, outperforming methyl 10-undecenoate (1.1 nm) in surface coverage .
- In synthesizing 11-aminoundecanoic acid, the amide derivative achieves higher yields (85–90%) than the acid precursor due to streamlined aminolysis reactions .
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